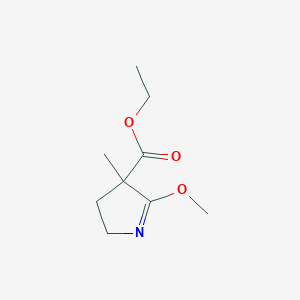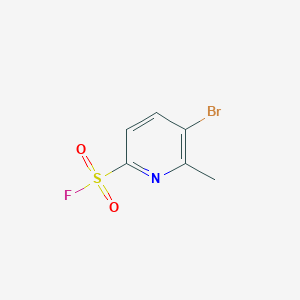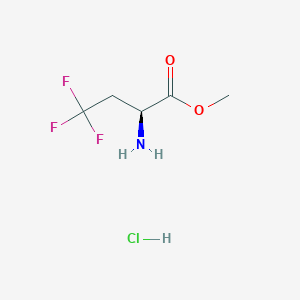![molecular formula C11H13F3N2O3 B6602986 tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate CAS No. 2102409-01-6](/img/structure/B6602986.png)
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate (TNTC) is a small molecule compound with a wide range of applications in the field of synthetic organic chemistry. TNTC is a versatile reagent and has been used in a number of synthetic processes for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. TNTC is a relatively new reagent and has recently been used in a number of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in the synthesis of metal complexes. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has also been used in the synthesis of novel materials, such as polymeric nanoparticles, for use in drug delivery and tissue engineering applications.
Wirkmechanismus
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to act as a Lewis acid in the presence of Lewis bases, and as a Brønsted acid in the presence of Brønsted bases. It is also a strong hydrogen bond acceptor and can form hydrogen bonds with a variety of substrates. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can also act as a Lewis base, forming hydrogen bonds with Lewis acids.
Biochemical and Physiological Effects
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the biosynthesis of steroids. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has also been found to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has a number of advantages for use in laboratory experiments. It is a highly reactive reagent and can be used in a wide range of synthetic processes. It is also relatively inexpensive and can be easily synthesized. However, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in scientific research applications. tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a catalyst in the synthesis of polymers for use in drug delivery and tissue engineering applications. It could also be used in the synthesis of novel materials for use in energy storage and conversion applications. Additionally, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Finally, tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate could be used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.
Synthesemethoden
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl bromide with 4-(trifluoromethoxy)pyridine in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate with carbamic acid chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction yields tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in high yields.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYQJMHUYHQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)





![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)